molecular formula C20H16BrClO3 B11158435 3-[(4-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(4-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11158435
M. Wt: 419.7 g/mol
InChI Key: GYGGEXDOSHRMHZ-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-one derivatives This compound is characterized by the presence of a bromobenzyl group, a chloro substituent, and a tetrahydrobenzo[c]chromen-6-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromobenzyl and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

3-[(4-Bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(4-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16BrClO3

Molecular Weight

419.7 g/mol

IUPAC Name

3-[(4-bromophenyl)methoxy]-2-chloro-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C20H16BrClO3/c21-13-7-5-12(6-8-13)11-24-19-10-18-16(9-17(19)22)14-3-1-2-4-15(14)20(23)25-18/h5-10H,1-4,11H2

InChI Key

GYGGEXDOSHRMHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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